2-(1-Methylethylidene)cyclohexanone
Overview
Description
2-(1-Methylethylidene)cyclohexanone is a natural product found in Crocus sativus . It has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 2-propan-2-ylidenecyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of 2-(1-Methylethylidene)cyclohexanone can be represented by the InChI string: InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 . The Canonical SMILES representation is: CC(=C1CCCCC1=O)C .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Methylethylidene)cyclohexanone include a molecular weight of 138.21 g/mol, a XLogP3-AA value of 2.4, and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The exact mass and monoisotopic mass are both 138.104465066 g/mol .Scientific Research Applications
Adsorption Estimations in Catalysis : The study by Chihara and Tanaka (1979) explored the hydrogenation of cyclohexanone and its derivatives, including 2-(1-Methylethylidene)cyclohexanone, using various catalysts. They estimated adsorption equilibrium constants, providing valuable insights for catalytic processes involving these compounds (Chihara & Tanaka, 1979).
Competitive Hydrogenation Studies : Another study by Chihara and Tanaka (1979) investigated the competitive hydrogenation of cyclohexanone and its alkyl derivatives, again including 2-(1-Methylethylidene)cyclohexanone, over platinum group metals. This study provides insights into the reactivity of these compounds in the presence of different catalysts (Chihara & Tanaka, 1979).
Quantum Chemical Computations and Spectral Investigation : Amalanathan et al. (2008) conducted vibrational analysis of 2,6-bis (p-methyl benzylidene cyclohexanone) using spectroscopy and quantum chemical computations. This study contributes to the understanding of the molecular structure and properties of such compounds (Amalanathan et al., 2008).
Antimicrobial Activity and Molecular Docking : Barakat et al. (2015) described the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and investigated its molecular structure and antimicrobial activity. This highlights the potential pharmaceutical applications of such compounds (Barakat et al., 2015).
Enantioselective Reactions in Polymer Support : Mcarthur et al. (1982) used polymers to facilitate the enantioselective α-methylation of cyclohexanone, demonstrating the application of 2-(1-Methylethylidene)cyclohexanone in polymer-supported chemical synthesis (Mcarthur et al., 1982).
properties
IUPAC Name |
2-propan-2-ylidenecyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTBDIDPDFBJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160197 | |
Record name | 2-(1-Methylethylidene)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylethylidene)cyclohexanone | |
CAS RN |
13747-73-4 | |
Record name | 2-(1-Methylethylidene)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13747-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylethylidene)cyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013747734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Methylethylidene)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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